molecular formula C12H7BrClI B8347945 4-Bromo-4'-chloro-3-iodobiphenyl

4-Bromo-4'-chloro-3-iodobiphenyl

Cat. No.: B8347945
M. Wt: 393.44 g/mol
InChI Key: QKAXBUGAAQZKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-4'-chloro-3-iodobiphenyl is a useful research compound. Its molecular formula is C12H7BrClI and its molecular weight is 393.44 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7BrClI

Molecular Weight

393.44 g/mol

IUPAC Name

1-bromo-4-(4-chlorophenyl)-2-iodobenzene

InChI

InChI=1S/C12H7BrClI/c13-11-6-3-9(7-12(11)15)8-1-4-10(14)5-2-8/h1-7H

InChI Key

QKAXBUGAAQZKGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Br)I)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4′-Chloro-3-iodobiphenyl-4-ylamine (13.5 g, 0.041 mol) is ground to a fine powder and suspended in a mixture of 48% aqueous hydrogen bromide (54 ml) and distilled water (42 ml). This suspension is then heated to 45° C. for 30 minutes, then cooled to 0-5° C. and a solution of sodium nitrite (3.54 g, 0.0125 mol) in distilled water (6 ml) is added dropwise, maintaining internal temperature below 5° C. throughout. This mixture is then added portionwise to a second pre-formed suspension of copper(II) sulfate pentahydrate (15 g, 0.06 mol) and copper powder (5.29 g, 0.084 mol) in 48% aqueous hydrogen bromide (80 ml) at 80° C. When the addition is complete the reaction mixture is stirred at 80° C. for an additional 90 minutes. After cooling to room temperature, ethyl acetate is added and the reaction mixture is poured into distilled water and the two layers separated. The aqueous phase is further extracted with ethyl acetate (×2), and the combined organic extracts are washed with distilled water until a neutral pH is achieved, then dried over anhydrous magnesium sulfate. The mixture is filtered, the filtrate is evaporated in vacuo, and the residue is further purified by flash column chromatography on silica gel (hexane eluant) to afford 4-bromo-4′-chloro-3-iodobiphenyl (10.5 g) as a pale orange liquid.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
54 mL
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Five
Quantity
15 g
Type
catalyst
Reaction Step Five
Name
copper
Quantity
5.29 g
Type
catalyst
Reaction Step Five

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